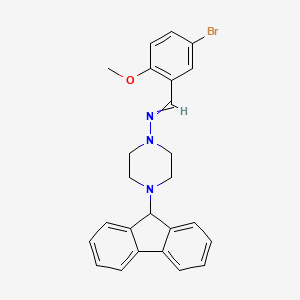
N-(5-bromo-2-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine
Descripción general
Descripción
N-(5-bromo-2-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as BMBF and is a fluorescent molecule that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BMBF is not fully understood, but it is believed to interact with cellular components such as proteins and lipids. BMBF has been shown to bind to proteins such as bovine serum albumin and lysozyme, indicating that it may have potential applications in protein labeling and detection.
Biochemical and Physiological Effects:
BMBF has been shown to have low toxicity and does not affect cell viability at concentrations used in scientific research. However, further studies are needed to investigate the long-term effects of BMBF on cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMBF has several advantages for lab experiments, including its fluorescent properties, low toxicity, and ease of synthesis. However, BMBF has some limitations, such as its limited stability in aqueous solutions and its sensitivity to light and temperature. These limitations can be overcome by optimizing the experimental conditions and using appropriate storage methods.
Direcciones Futuras
There are several future directions for research on BMBF, including the development of new synthesis methods, the optimization of BMBF conjugation with drugs and proteins, and the investigation of its potential applications in biological imaging and drug delivery. Additionally, further studies are needed to investigate the mechanism of action of BMBF and its long-term effects on cells and tissues.
In conclusion, BMBF is a compound that has potential applications in scientific research, including fluorescence imaging, drug delivery, and protein labeling. The synthesis of BMBF involves the condensation of 5-bromo-2-methoxybenzaldehyde and 4-(9H-fluoren-9-yl)-1-piperazine in the presence of ethanol and acetic acid. BMBF has several advantages for lab experiments, including its fluorescent properties, low toxicity, and ease of synthesis. However, further studies are needed to investigate the mechanism of action of BMBF and its long-term effects on cells and tissues.
Aplicaciones Científicas De Investigación
BMBF has been used in various scientific research applications, including fluorescence imaging, drug delivery, and protein labeling. BMBF is a fluorescent molecule that emits green fluorescence when excited with blue light, making it useful for imaging biological samples. BMBF can also be conjugated with drugs or proteins to improve their delivery and targeting to specific cells or tissues.
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O/c1-30-24-11-10-19(26)16-18(24)17-27-29-14-12-28(13-15-29)25-22-8-4-2-6-20(22)21-7-3-5-9-23(21)25/h2-11,16-17,25H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEPDZYDHJVUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


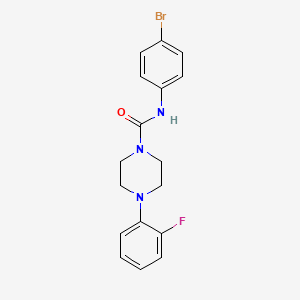

![6-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4732241.png)
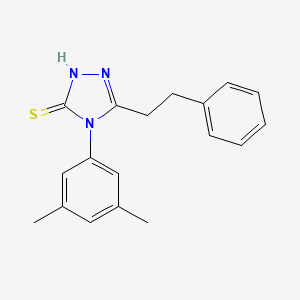
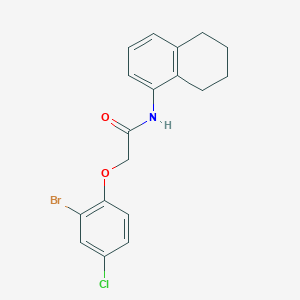
![2-{[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4732272.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4732278.png)
![N-(4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4732279.png)
![1-(4-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4732287.png)
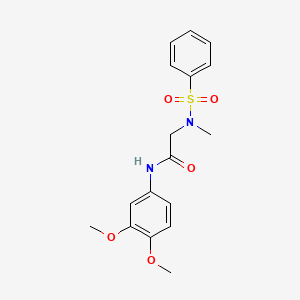
![N-(4-ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732308.png)
![2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide](/img/structure/B4732318.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4732322.png)
![4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4732324.png)
